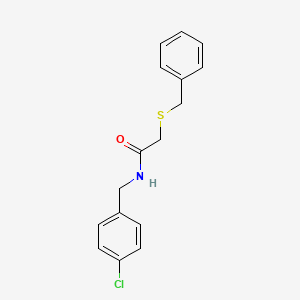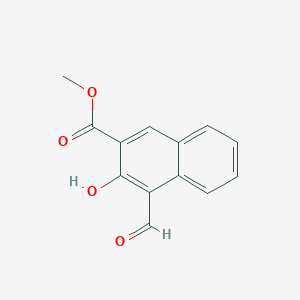
N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide, also known as CMAT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential use in various scientific research applications. CMAT is a highly potent compound that has been shown to exhibit a range of biochemical and physiological effects. Additionally, we will list several future directions for research on CMAT.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide are complex and varied. N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been shown to increase locomotor activity in rats, indicating that it has a stimulant-like effect on the central nervous system. Additionally, N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been shown to increase the release of dopamine in the nucleus accumbens, which is a key region of the brain involved in reward processing.
実験室実験の利点と制限
One of the primary advantages of using N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide in lab experiments is its high potency. This makes it an ideal compound for studying the effects of dopamine on the central nervous system. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide is that it can be difficult to work with due to its high potency. Additionally, N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has a relatively short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide. One area of research is to study the effects of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, researchers could investigate the potential therapeutic uses of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide for neurological disorders, such as ADHD and Parkinson's disease. Finally, researchers could explore the potential use of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide as a tool for studying the neurobiology of addiction and reward processing.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 1-azepanethiol. The reaction takes place in anhydrous methanol at room temperature, and the resulting product is purified by recrystallization from ethanol. The yield of the synthesis is typically around 80%.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of neuroscience. N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been shown to have a high affinity for the dopamine transporter, which is a key target for drugs used to treat a range of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-11-12(15)7-6-8-13(11)16-14(18)17-9-4-2-3-5-10-17/h6-8H,2-5,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZWXXUBFFJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)azepane-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)



![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)
